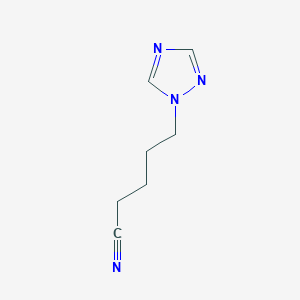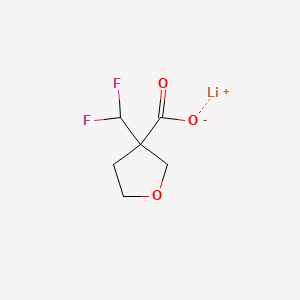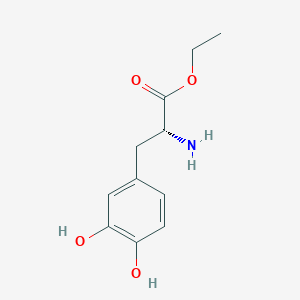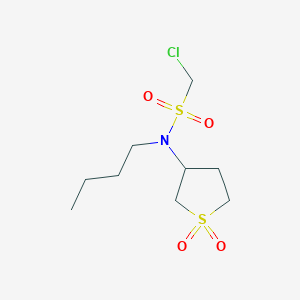
5-(1h-1,2,4-Triazol-1-yl)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,2,4-Triazol-1-yl)pentanenitrile: is an organic compound that features a triazole ring attached to a pentanenitrile chain. This compound is part of the broader class of triazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile typically involves the reaction of 1H-1,2,4-triazole with a suitable pentanenitrile precursor. One common method is the nucleophilic substitution reaction where the triazole ring is introduced to the pentanenitrile chain under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the triazole ring or the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
Chemistry: 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceutical agents. Triazole-containing drugs are widely used in the treatment of infections and other medical conditions .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- 1-(Tricyclohexylstannyl)-1H-1,2,4-triazole
Comparison: Compared to these similar compounds, 5-(1H-1,2,4-Triazol-1-yl)pentanenitrile is unique due to its pentanenitrile chain, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-(1,2,4-triazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C7H10N4/c8-4-2-1-3-5-11-7-9-6-10-11/h6-7H,1-3,5H2 |
Clé InChI |
VNJZVMSAJLEQER-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C=N1)CCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)






